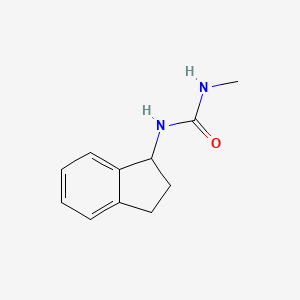

1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea” is a derivative of 2,3-dihydro-1H-inden-1-ylmethanamine . The latter is a liquid at room temperature and has a molecular weight of 147.22 .

Synthesis Analysis

There are several methods for the synthesis of 2,3-dihydro-1H-indene-1-methanamines, which could potentially be adapted for the synthesis of “1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea”. One efficient synthetic method for 2,3-dihydro-1H-indene-1-methanamine and its derivatives involves the use of corresponding 4-nitro-3-phenylbutanoic acid .

Molecular Structure Analysis

The molecular structure of “1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea” would likely be similar to that of 2,3-dihydro-1H-inden-1-ylmethanamine , with the addition of a urea group.

科学的研究の応用

Antibacterial and Antifungal Properties

The compound has been found to have potent antibacterial and antifungal properties . It has been tested against two Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and two fungal agents (Aspergillus niger and Candida albicans) . Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .

Synthesis Techniques

The compound can be synthesized by grinding, stirring, and ultrasound irradiation methods . The ultrasound technique has been found to be satisfactory in terms of time and synthetic performance .

Medicinal Chemistry

The compound, also known as DPI, has potential for use in several fields of research, including medicinal chemistry. Its unique chemical structure has led to significant interest from researchers and scientists.

Chemical Biology

In the field of chemical biology, DPI is of interest due to its intricate molecular structure. It has been shown to affect the expression and function of various signaling pathways and enzymes.

Materials Science

In materials science, DPI is of interest due to its physical and chemical properties. It is a yellow or white crystalline powder that is slightly soluble in water and highly soluble in organic solvents such as ethanol, methanol, and acetone.

Analytical Methods

Several analytical methods have been developed for the quantification of DPI in various matrices. These include high-performance liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-mass spectrometry (LC-MS/MS).

作用機序

Target of Action

The primary target of 1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea is the protein tyrosine kinase (2HCK) enzyme . This enzyme plays a crucial role in many cellular processes, including cell growth and differentiation, metabolism, and cell cycle regulation .

Mode of Action

1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea interacts with its target through strong hydrogen bonding interactions . Specifically, it binds with the ARG 160 amino acid residue present on the α-helix of the protein tyrosine kinase (2HCK) enzyme . This interaction inhibits the enzyme’s activity, leading to changes in the cellular processes it regulates .

Biochemical Pathways

The inhibition of the 2HCK enzyme affects various biochemical pathwaysTherefore, the inhibition of 2HCK could potentially affect pathways related to cell growth, differentiation, and metabolism .

Pharmacokinetics

The compound’s in vitro antioxidant activity has been compared with molecular docking, admet, qsar, and bioactivity study results . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which would positively impact its bioavailability .

Result of Action

The result of 1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea’s action is the inhibition of the 2HCK enzyme, leading to changes in the cellular processes it regulates . The compound has been found to have potent antioxidant activity, suggesting that it may protect cells from damage caused by harmful free radicals .

特性

IUPAC Name |

1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-12-11(14)13-10-7-6-8-4-2-3-5-9(8)10/h2-5,10H,6-7H2,1H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPMQHGCNDHBLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1CCC2=CC=CC=C12 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2958576.png)

![5-Isopropyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B2958578.png)

![(2Z)-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)-3-{[(pyridin-4-yl)methyl]amino}prop-2-enenitrile](/img/structure/B2958579.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2958582.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2958588.png)

![2-methyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2958590.png)

![5-[2-(Difluoromethyl)-5-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2958594.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2958595.png)

![1-(5-chloro-2-methoxyphenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2958596.png)

![1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecane](/img/structure/B2958599.png)